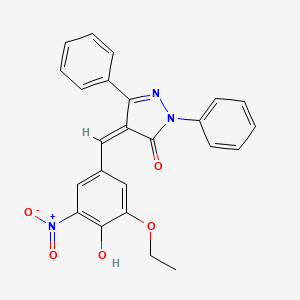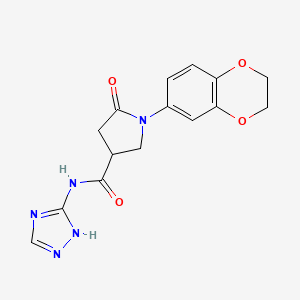
N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the degradation of the neurotransmitter GABA in the brain, and inhibiting this enzyme leads to increased levels of GABA, which can have therapeutic effects.
Mecanismo De Acción
N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide works by inhibiting GABA-AT, which is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide increases the levels of GABA, which can have anxiolytic, anticonvulsant, and sedative effects. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain.
Biochemical and Physiological Effects
The increased levels of GABA resulting from N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide inhibition of GABA-AT can have several biochemical and physiological effects. GABA is known to have anxiolytic and anticonvulsant effects, and increased levels of GABA can help to reduce anxiety and prevent seizures. GABA is also involved in the regulation of sleep and wakefulness, and N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide has been shown to increase the duration of non-REM sleep in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in the brain. Its high purity and yield also make it a reliable compound for use in experiments. However, N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide has some limitations, including its relatively short half-life and the need for intraperitoneal injection in animal studies.
Direcciones Futuras
There are several future directions for research involving N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide. One potential direction is the development of more potent and selective GABA-AT inhibitors for use in the treatment of neurological and psychiatric disorders. Another direction is the investigation of the potential use of N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide in combination with other drugs for the treatment of addiction. Additionally, further research is needed to fully understand the mechanisms of action and physiological effects of N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide involves several steps, including the reaction of cyclopentanone with piperazine, followed by the reaction of the resulting product with cyclohexyl isocyanate. The final step involves the reaction of the resulting compound with N-methylacetyl chloride. The synthesis of N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in animal models of several neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide has also been investigated for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in rats.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O2/c1-20(14-7-3-2-4-8-14)17(22)13-16-18(23)19-11-12-21(16)15-9-5-6-10-15/h14-16H,2-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXFWLZKMCXLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CC2C(=O)NCCN2C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-methyl-2-pyrazinyl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6059441.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B6059455.png)
![1-(3,4-difluorobenzyl)-3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6059463.png)


![4-(2,5-difluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6059498.png)

![3-(2-methyl-1H-imidazol-1-yl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}propanamide](/img/structure/B6059513.png)

![1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6059537.png)
![3-(benzyloxy)-1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6059551.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}amine](/img/structure/B6059554.png)
